5-Hydrazino-1-phenyl-1H-tetrazol

Übersicht

Beschreibung

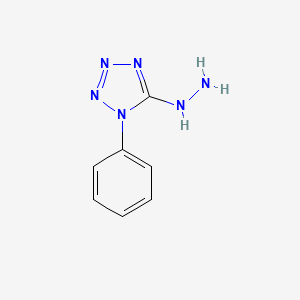

5-hydrazino-1-phenyl-1H-tetrazole: is a heterocyclic compound with the molecular formula C7H8N6 It is characterized by the presence of a tetrazole ring substituted with a phenyl group and a hydrazino group

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-hydrazino-1-phenyl-1H-tetrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with specific properties, such as high energy density materials .

Biology and Medicine: It has been investigated for its potential use in anticancer and antimicrobial agents .

Industry: In the industrial sector, 5-hydrazino-1-phenyl-1H-tetrazole is used in the production of energetic materials, such as explosives and propellants.

Biochemische Analyse

Biochemical Properties

5-hydrazino-1-phenyl-1H-tetrazole plays a significant role in biochemical reactions, particularly due to its ability to form stable complexes with metal ions. This compound interacts with enzymes and proteins through hydrogen bonding and coordination interactions. For instance, it can act as a ligand, binding to metal centers in enzymes and altering their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds between the hydrazino group and amino acid residues in the active site of enzymes, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of 5-hydrazino-1-phenyl-1H-tetrazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 5-hydrazino-1-phenyl-1H-tetrazole can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in energy production .

Molecular Mechanism

At the molecular level, 5-hydrazino-1-phenyl-1H-tetrazole exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. The hydrazino group in the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, resulting in irreversible inhibition. Additionally, 5-hydrazino-1-phenyl-1H-tetrazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-hydrazino-1-phenyl-1H-tetrazole change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that 5-hydrazino-1-phenyl-1H-tetrazole can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-hydrazino-1-phenyl-1H-tetrazole vary with different dosages in animal models. At low doses, the compound can enhance cellular function by activating certain signaling pathways. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without significant toxicity .

Metabolic Pathways

5-hydrazino-1-phenyl-1H-tetrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and ATP .

Transport and Distribution

Within cells and tissues, 5-hydrazino-1-phenyl-1H-tetrazole is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can be actively transported into cells via specific transporters, leading to its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of 5-hydrazino-1-phenyl-1H-tetrazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazino-1-phenyl-1H-tetrazole typically involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable catalyst. One common method is the [3+2] cycloaddition reaction between phenylhydrazine and sodium azide, which forms the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of 5-hydrazino-1-phenyl-1H-tetrazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-hydrazino-1-phenyl-1H-tetrazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, leading to the formation of substituted tetrazoles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; typically carried out in polar solvents such as ethanol or methanol.

Substitution: Alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Oxidized tetrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted tetrazoles with various functional groups.

Wirkmechanismus

The mechanism of action of 5-hydrazino-1-phenyl-1H-tetrazole involves its interaction with molecular targets through its hydrazino and tetrazole functional groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

5-phenyl-1H-tetrazole: Similar structure but lacks the hydrazino group.

1-phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of a hydrazino group.

5-amino-1-phenyl-1H-tetrazole: Contains an amino group instead of a hydrazino group.

Uniqueness: 5-hydrazino-1-phenyl-1H-tetrazole is unique due to the presence of both a phenyl group and a hydrazino group on the tetrazole ring.

Biologische Aktivität

5-Hydrazino-1-phenyl-1H-tetrazole (C7H8N6) is a tetrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a hydrazino group at the 5-position and a phenyl group at the 1-position of the tetrazole ring, contributing to its unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular weight of 5-hydrazino-1-phenyl-1H-tetrazole is approximately 176.18 g/mol. The presence of both hydrazine and tetrazole functionalities allows it to interact with various biological targets, including enzymes and proteins. Its structure is summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H8N6 |

| Molecular Weight | 176.18 g/mol |

| CAS Number | 5533-43-7 |

| Chemical Structure | Structure |

Enzyme Inhibition

5-Hydrazino-1-phenyl-1H-tetrazole exhibits significant enzyme inhibition capabilities. Research indicates that it can inhibit enzyme activity through covalent bonding with active site residues, particularly affecting enzymes involved in metabolic pathways. The compound acts as a ligand, forming stable complexes with metal ions that alter enzyme catalytic activity .

Key Findings:

- It can inhibit key metabolic enzymes, leading to altered metabolite levels and energy production.

- The hydrazino group facilitates covalent interactions with nucleophilic residues in enzymes, resulting in irreversible inhibition .

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways and gene expression. Studies have shown that it can affect oxidative stress responses and apoptosis through its interaction with transcription factors .

Cellular Mechanisms:

- Alters gene expression associated with cellular metabolism.

- Influences cell signaling pathways linked to stress responses.

Antibacterial Activity

In vitro studies have demonstrated that 5-hydrazino-1-phenyl-1H-tetrazole possesses antibacterial properties against several bacterial strains. For instance, derivatives of this compound have shown effectiveness against Escherichia coli and Bacillus subtilis , indicating its potential as an antibacterial agent .

Antifungal Activity

Additionally, certain derivatives have exhibited antifungal activity against pathogens such as Aspergillus flavus and Penicillium purpurogenum . These findings suggest that modifications to the tetrazole structure can enhance its biological efficacy .

The mechanisms through which 5-hydrazino-1-phenyl-1H-tetrazole exerts its biological effects include:

- Enzyme Interaction : Forms covalent bonds with enzymatic active sites.

- Gene Regulation : Interacts with transcription factors to modulate gene expression.

- Metal Ion Coordination : Binds metal ions in enzymes, altering their activity.

Temporal and Dosage Effects

Research indicates that the effects of 5-hydrazino-1-phenyl-1H-tetrazole vary over time and dosage:

- Low Doses : Can enhance cellular function by activating specific signaling pathways.

- High Doses : May induce toxic effects such as oxidative stress and apoptosis .

Transport and Distribution

The compound's distribution within biological systems is facilitated by interactions with transport proteins, allowing for effective cellular uptake. Its ability to bind plasma proteins also aids in systemic distribution .

Eigenschaften

IUPAC Name |

(1-phenyltetrazol-5-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQGLYZNIVKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314325 | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-43-7 | |

| Record name | 5533-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.